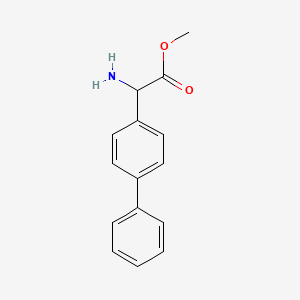

Methyl 2-Amino-2-(4-biphenylyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-2-(4-phenylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-18-15(17)14(16)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10,14H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSRQHCLOHVMKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Alpha Amino Esters in Synthetic Methodologies

Alpha-amino esters are a critical class of compounds in organic synthesis, primarily serving as protected versions of α-amino acids. Their esterification of the carboxylic acid group allows for a wide range of chemical manipulations of the amino group without interference from the acidic proton. This characteristic makes them indispensable intermediates in various synthetic strategies.

Due to the presence of an adjacent ester group, α-imino esters, which can be derived from α-amino esters, are more reactive than other types of imines. acs.org This enhanced reactivity allows them to participate in a diverse array of chemical reactions, including organometallic additions, Mannich-type reactions, and various cycloadditions. acs.org

Modern synthetic methods have further expanded the utility of α-amino esters. For instance, straightforward three-component reactions involving organozinc reagents, amines, and ethyl glyoxylate (B1226380) have been developed for their efficient synthesis. organic-chemistry.org Other innovative approaches include cobalt-catalyzed aza-Barbier reactions and visible-light-driven oxidative alkylations, which enable the creation of unnatural α-amino esters with diverse functionalities. organic-chemistry.org These methodologies highlight the versatility of α-amino esters as precursors for complex molecules, including pharmaceuticals and natural product analogues. acs.orgorganic-chemistry.orgorganic-chemistry.org

Significance of the Biphenyl Moiety in Molecular Design and Synthesis

The biphenyl (B1667301) moiety, consisting of two phenyl rings connected by a single bond, is a privileged structural motif in molecular design, particularly in medicinal chemistry and materials science. biosynce.comarabjchem.org Its rigid, planar structure and hydrophobicity are key features that influence a molecule's physical and biological properties. researchgate.net

In pharmacology, the biphenyl group is a core component of numerous drugs. biosynce.comrsc.org Its presence can significantly affect a drug's biological activity by influencing its solubility, metabolic stability, and binding affinity to target proteins. biosynce.com Biphenyl derivatives are found in various therapeutic agents, including anti-inflammatory, anti-cancer, and antihypertensive drugs. biosynce.comrsc.org The versatility of the biphenyl scaffold allows for the introduction of various functional groups through reactions like amination, halogenation, and alkylation, leading to the synthesis of compounds with a wide spectrum of pharmacological activities. arabjchem.org

Beyond pharmaceuticals, biphenyl derivatives are important intermediates in the synthesis of polymers, dyes, and crop protection products. biosynce.comwikipedia.org They also form the basis of liquid crystals and are used in the development of fluorescent layers for organic light-emitting diodes (OLEDs). arabjchem.orgrsc.org The development of efficient synthetic methods, such as the Suzuki-Miyaura coupling, has made these valuable structures more accessible for a broad range of applications. biosynce.com

Research Trajectories for Novel Amino Acid Derivatives and Their Esters

Retrosynthetic Analysis of the Methyl 2-Amino-2-(4-biphenylyl)acetate Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This is achieved by breaking bonds (disconnections) that correspond to reliable forward chemical reactions.

Disconnection Strategies for the Ester and Amino Functionalities

The target molecule, this compound, possesses three key features: a methyl ester, an α-amino group, and a C-C bond connecting the biphenyl (B1667301) group to the α-carbon.

The most straightforward disconnections involve the heteroatomic functionalities. The methyl ester can be disconnected via a C-O bond break, corresponding to a standard esterification reaction in the forward sense. This reveals the parent α-amino acid, 2-amino-2-(4-biphenylyl)acetic acid, and methanol (B129727) as precursors.

A one-group C-N disconnection at the α-carbon cleaves the amino group, suggesting an α-halo ester as a precursor that could be aminated. However, a more common and powerful approach for α-amino acids is a two-group C-C and C-N disconnection at the α-carbon. This strategy is central to methods like the Strecker synthesis, which builds the α-amino acid framework from an aldehyde. In this case, the disconnection points to 4-biphenylcarboxaldehyde, ammonia (B1221849), and a cyanide source as the fundamental building blocks.

| Disconnection | Precursors | Corresponding Forward Reaction |

| C(O)-OMe Bond | 2-Amino-2-(4-biphenylyl)acetic acid, Methanol | Fischer Esterification |

| αC-N Bond | Methyl 2-bromo-2-(4-biphenylyl)acetate, Ammonia | Nucleophilic Substitution |

| αC-C and αC-N Bonds | 4-Biphenylcarboxaldehyde, Ammonia, Cyanide | Strecker Synthesis |

Strategies for Biphenyl and Alpha-Carbon Functionalization

The construction of the biphenyl moiety itself is a key consideration. A primary disconnection of the biphenyl C-C bond suggests a cross-coupling reaction, such as the Suzuki or Stille coupling, as the forward strategy. This would typically involve coupling phenylboronic acid (or a derivative) with a 4-halophenyl substituted precursor, for instance, methyl 2-amino-2-(4-bromophenyl)acetate.

Functionalization at the alpha-carbon is the crux of the synthesis. The retrosynthetic pathways primarily diverge based on how the two key bonds to the α-carbon (the C-N and the C-C bond to the biphenyl group) are formed.

Pathway A (Aldehyde-based): Disconnecting both the C-N and the αC-biphenyl bond leads back to a glycine (B1666218) anion equivalent and a biphenyl electrophile, or more synthetically useful, it points towards building the stereocenter from a planar aldehyde (4-biphenylcarboxaldehyde). This is the logic behind the Strecker and Bucherer-Bergs syntheses.

Pathway B (Glycine-based): Disconnecting the αC-biphenyl bond suggests an alkylation reaction. This involves using a nucleophilic glycine equivalent and an electrophilic biphenyl species, such as 4-(bromomethyl)biphenyl. This approach is central to the asymmetric alkylation of glycine Schiff bases.

Classical and Modern Approaches to Alpha-Amino Ester Synthesis Applicable to this compound

Several established and contemporary methods for α-amino acid synthesis can be adapted to prepare the target molecule.

Strecker Synthesis and Modifications

The Strecker synthesis is a classic, robust method for preparing α-amino acids. wikipedia.org The reaction involves a one-pot, three-component reaction between an aldehyde, ammonia, and cyanide. numberanalytics.com The process first forms an imine from the aldehyde and ammonia, which is then attacked by a cyanide ion to produce an α-aminonitrile. masterorganicchemistry.com Subsequent hydrolysis of the nitrile group yields the desired α-amino acid. masterorganicchemistry.com

For the synthesis of this compound, the pathway would be:

Aminonitrile Formation: 4-Biphenylcarboxaldehyde is treated with ammonia (often from a source like ammonium (B1175870) chloride) and a cyanide salt (e.g., KCN or NaCN). This forms 2-amino-2-(4-biphenylyl)acetonitrile.

Hydrolysis: The resulting α-aminonitrile is hydrolyzed under acidic or basic conditions to yield 2-amino-2-(4-biphenylyl)acetic acid.

Esterification: The final amino acid is esterified, for example, by reacting with methanol under acidic conditions (Fischer esterification), to give the target methyl ester.

A major drawback of the classical Strecker synthesis is the production of a racemic mixture. Modern modifications employ chiral auxiliaries or catalysts to achieve enantioselectivity. For instance, replacing ammonia with a chiral amine, such as (S)-α-phenylethylamine, can induce diastereoselectivity in the cyanide addition step, allowing for the separation of diastereomers and subsequent removal of the auxiliary to yield an enantioenriched amino acid. wikipedia.org

Bucherer–Bergs Reaction and Analogues

The Bucherer–Bergs reaction is another multicomponent reaction that produces hydantoins from a carbonyl compound, ammonium carbonate, and a cyanide source. alfa-chemistry.comwikipedia.org These hydantoin (B18101) intermediates can then be hydrolyzed to afford the corresponding α-amino acid. alfa-chemistry.com

The application of this reaction to the target synthesis would proceed as follows:

Hydantoin Formation: 4-Biphenylcarboxaldehyde is reacted with potassium cyanide and ammonium carbonate in a suitable solvent like aqueous ethanol. This reaction yields 5-(4-biphenylyl)hydantoin.

Hydrolysis: The hydantoin ring is opened via vigorous hydrolysis (typically with a strong base like barium hydroxide (B78521) followed by acidification) to give 2-amino-2-(4-biphenylyl)acetic acid.

Esterification: As with the Strecker pathway, the resulting amino acid is esterified with methanol to produce the final product.

Like the Strecker synthesis, the standard Bucherer-Bergs reaction yields a racemic product. While asymmetric variations are less common than for the Strecker synthesis, stereoselectivity can sometimes be influenced by sterically demanding substrates. wikipedia.org

| Method | Starting Carbonyl | Key Intermediate | Final Steps |

| Strecker Synthesis | 4-Biphenylcarboxaldehyde | 2-Amino-2-(4-biphenylyl)acetonitrile | Hydrolysis, Esterification |

| Bucherer–Bergs Reaction | 4-Biphenylcarboxaldehyde | 5-(4-Biphenylyl)hydantoin | Hydrolysis, Esterification |

Asymmetric Alkylation of Glycine Equivalents

A powerful modern approach for the asymmetric synthesis of α-amino acids involves the alkylation of a chiral glycine enolate equivalent. A common strategy employs a glycine Schiff base, typically derived from benzophenone (B1666685) and a glycine ester (e.g., methyl or tert-butyl glycinate).

The synthesis of this compound via this method would involve:

Schiff Base Formation: Methyl glycinate (B8599266) is condensed with benzophenone to form the corresponding Schiff base, methyl 2-((diphenylmethylene)amino)acetate.

Asymmetric Alkylation: The Schiff base is deprotonated with a strong base (e.g., LDA or KOH) to form a nucleophilic enolate. This enolate is then alkylated with an electrophilic source of the biphenyl group, such as 4-(bromomethyl)biphenyl. The key to asymmetry is the use of a chiral phase-transfer catalyst (PTC). nih.gov Catalysts derived from Cinchona alkaloids are frequently used and have been shown to provide high levels of enantiomeric excess in the alkylation of glycine imines. nih.gov

Hydrolysis: The resulting alkylated Schiff base is hydrolyzed under mild acidic conditions to remove the benzophenone protecting group, yielding the final product, this compound, in high enantiomeric purity.

This method is highly versatile, as the properties of the final amino acid can be varied by simply changing the alkylating agent. The use of phase-transfer catalysis makes the procedure scalable and experimentally convenient. nih.gov

Organocatalytic and Metal-Catalyzed Methods for Amino Acid Derivatization

The construction of the α-amino acid scaffold can be efficiently achieved through various organocatalytic and metal-catalyzed reactions. These methods offer mild reaction conditions and high functional group tolerance, making them attractive for the synthesis of complex molecules like this compound.

Organocatalysis: Organocatalytic approaches have emerged as powerful tools in asymmetric synthesis. For the preparation of arylglycine derivatives, the asymmetric transfer hydrogenation of N-alkyl arylimino esters represents a direct and effective method. This reaction, often catalyzed by a chiral Brønsted acid such as a phosphoric acid derivative, can produce N-alkylated arylglycinate esters with high yields and enantioselectivities. whiterose.ac.uk While a direct application to this compound is not extensively documented, the methodology's success with a wide range of (hetero)aryl substituents suggests its potential applicability. whiterose.ac.uk The process typically involves the reduction of an imine precursor, which can be formed in situ from 4-biphenylglyoxylic acid methyl ester and an amine, using a Hantzsch ester as the hydrogen source.

Metal Catalysis: Transition metal catalysis offers a complementary approach. Palladium-catalyzed C-H bond functionalization has been employed for the synthesis of unnatural amino acids. nih.gov This strategy involves directing group-assisted arylation of a readily available amino acid precursor. For the synthesis of this compound, a plausible route could involve the palladium-catalyzed coupling of a protected glycine methyl ester derivative with a 4-iodobiphenyl (B74954) or a related biphenyl source. researchgate.net

Rhodium-catalyzed reactions are also prominent in amino acid synthesis. For instance, rhodium(II)-catalyzed reactions of N-sulfonyl-1,2,3-triazoles can be used to generate α-imino rhodium carbene intermediates, which can then be intercepted by various nucleophiles to form α-amino acid derivatives. semanticscholar.org Another approach is the rhodium-catalyzed amination of allylic trichloroacetimidates, which provides access to allylic amines with high regio- and enantioselectivity, serving as precursors to amino acids. nih.gov

| Method | Catalyst Type | Key Features | Potential Application for Target Compound |

| Asymmetric Transfer Hydrogenation | Chiral Brønsted Acid (Organocatalyst) | High yields and enantioselectivities for N-alkylated arylglycinates. whiterose.ac.uk | Reduction of the corresponding N-alkyl imino ester. whiterose.ac.uk |

| C-H Bond Functionalization | Palladium Catalyst | Direct arylation of amino acid precursors. nih.gov | Coupling of a protected glycine derivative with a biphenyl halide. researchgate.net |

| Carbene Insertion | Rhodium(II) Catalyst | Formation of α-imino carbene intermediates. semanticscholar.org | Reaction of a biphenyl-substituted precursor with a diazo compound. |

Enantioselective Synthesis of this compound

The biological activity of chiral molecules is often dependent on their absolute configuration. Therefore, the development of enantioselective methods for the synthesis of single-enantiomer this compound is of paramount importance.

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. The auxiliary, a chiral molecule temporarily attached to the substrate, directs the stereochemical outcome of a reaction.

A well-established method is the asymmetric Strecker synthesis, which can be adapted for the preparation of α-arylglycines. nih.gov In this approach, a chiral amine, such as (R)-phenylglycine amide or (S)-1-(4-methoxyphenyl)ethylamine, is used as the chiral auxiliary. nih.govnih.gov The reaction of 4-biphenylcarboxaldehyde, a cyanide source (e.g., sodium cyanide), and the chiral amine would yield a diastereomeric mixture of α-aminonitriles. wikipedia.org Due to the influence of the chiral auxiliary, one diastereomer is formed in excess and can often be isolated in high diastereomeric purity through crystallization, a process known as a crystallization-induced asymmetric transformation. nih.govrug.nl Subsequent hydrolysis of the nitrile and cleavage of the auxiliary under acidic conditions would afford the enantiomerically enriched (S)- or (R)-2-amino-2-(4-biphenylyl)acetic acid, which can then be esterified to the target methyl ester.

| Chiral Auxiliary | Key Reaction | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |

| (R)-Phenylglycine amide | Strecker Synthesis | >99/1 dr | nih.gov |

| (S)-1-(4-methoxyphenyl)ethylamine | Strecker Synthesis | High diastereoselectivity | nih.gov |

Asymmetric Catalysis in C-N Bond Formation

Asymmetric catalysis provides a more atom-economical approach to enantiopure compounds, as chirality is introduced by a substoichiometric amount of a chiral catalyst.

Organocatalysis offers several avenues for the asymmetric synthesis of α-amino acids. The asymmetric transfer hydrogenation of imino esters, as mentioned previously, is a powerful method. whiterose.ac.uk Chiral phosphoric acids are effective catalysts for the reduction of a wide array of N-alkyl arylimino esters, affording the corresponding N-alkylated arylglycine esters with high enantioselectivity. whiterose.ac.uk

Another organocatalytic strategy is the asymmetric allylation of imines. Chiral catalysts, such as those derived from cinchona alkaloids or chiral oxazaborolidinium ions, can promote the enantioselective addition of allyl groups to imines. beilstein-journals.org The resulting homoallylic amines can be further elaborated to the desired amino acid.

Metal-catalyzed asymmetric synthesis is also a cornerstone of modern organic chemistry. For example, nickel-promoted radical addition of redox-active esters to a chiral glyoxylate-derived sulfinimine allows for the synthesis of a variety of enantiomerically pure α-amino acids. This method is characterized by its operational simplicity and tolerance of diverse functional groups. nih.gov

Enzymatic Resolution and Biocatalytic Syntheses

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. For the preparation of enantiopure this compound, enzymatic kinetic resolution of the racemic mixture is a highly effective strategy.

In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases are commonly used for this purpose due to their broad substrate scope and high enantioselectivity. nih.govnih.govresearchgate.netmdpi.comcrossref.org Racemic this compound, or a suitable N-acylated derivative, could be subjected to lipase-catalyzed hydrolysis. The enzyme would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, allowing for the separation of the unreacted, enantiomerically enriched ester and the enantiomerically enriched acid product. Alternatively, a racemic N-acetylated amino acid could be resolved via lipase-catalyzed esterification.

The choice of lipase (B570770), solvent, and acyl donor (for transesterification) or reaction conditions (for hydrolysis) is crucial for achieving high enantioselectivity (E-value). nih.gov For example, lipases such as Candida antarctica lipase B (CAL-B) and lipases from Pseudomonas species have shown excellent performance in resolving various chiral esters and alcohols. nih.govmdpi.com

| Enzyme Type | Reaction | Key Parameters | Potential Outcome |

| Lipase (e.g., CAL-B, Pseudomonas sp.) | Kinetic Resolution (Hydrolysis/Esterification) | Solvent, Temperature, Acyl Donor | High enantiomeric excess (>99% ee) of both ester and acid. nih.govmdpi.com |

Purification and Isolation Techniques in the Synthesis of this compound

The purification and isolation of the target compound are critical steps to ensure its purity and suitability for subsequent applications. Chromatographic techniques are indispensable for this purpose.

Chromatographic Separations

Column Chromatography: Silica (B1680970) gel column chromatography is the most common method for the purification of synthetic intermediates and final products in organic synthesis. For this compound, a suitable eluent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), would be used to separate the product from starting materials, reagents, and byproducts. nih.gov The polarity of the eluent can be adjusted to achieve optimal separation. In some cases, the addition of a small amount of a basic modifier, such as triethylamine (B128534), to the eluent can improve the peak shape and recovery of amine-containing compounds by neutralizing acidic sites on the silica gel. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the synthesized this compound or to separate the enantiomers on an analytical or preparative scale, chiral HPLC is the method of choice. phenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used for the separation of a broad range of chiral compounds, including amino acid esters. yakhak.orgsigmaaldrich.com The mobile phase, often a mixture of hexane and an alcohol like isopropanol (B130326), is optimized to achieve baseline separation of the enantiomers. yakhak.org Ultra-performance convergence chromatography (UPC²), which uses supercritical CO₂ as the main mobile phase component, can offer faster and more efficient separations compared to traditional HPLC for some chiral compounds.

Crystallization and Recrystallization Methodologies

The purification of this compound is a critical step following its synthesis to ensure high purity, which is essential for subsequent applications and characterization. Crystallization and recrystallization are the primary techniques employed for this purpose, leveraging the compound's solubility properties in various solvent systems to separate it from impurities generated during the synthetic process.

The selection of an appropriate solvent is the most crucial factor in developing an effective recrystallization procedure. The ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature. General principles of solvent selection suggest that solvents with functional groups similar to the compound being purified are often effective solubilizers. rochester.edu Given that this compound contains both an ester and an amino group, as well as a large non-polar biphenyl structure, a range of solvents and solvent mixtures can be considered.

For amino esters, polar solvents such as alcohols (methanol, ethanol) or esters (ethyl acetate) are often suitable choices for recrystallization. rochester.eduyoutube.com Furthermore, because the molecule possesses a basic amino group, it can be converted to a salt, such as a hydrochloride salt, which often exhibits different solubility and improved crystallinity compared to the free base. rochester.educymitquimica.com This allows for alternative purification strategies.

Methodologies for crystallization can be broadly categorized into single-solvent and multi-solvent techniques. In a single-solvent method, the crude product is dissolved in a minimum amount of a suitable hot solvent and allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain in the mother liquor.

In multi-solvent or antisolvent crystallization, the compound is first dissolved in a "good" solvent in which it is highly soluble. A "poor" solvent (antisolvent), in which the compound is insoluble, is then gradually added until the solution becomes turbid, indicating the onset of precipitation. rochester.edu The solution may be gently heated to redissolve the precipitate and then cooled slowly to promote the growth of high-quality crystals. Common solvent/antisolvent pairs include methanol/diethyl ether, acetone/hexane, and tetrahydrofuran/hexane. rochester.edupitt.edu

For the hydrochloride salt of amino esters, crystallization is often achieved from alcoholic solutions or mixtures of alcohols with ethers or hydrocarbons. For instance, a related compound, D-phenylglycine methyl ester hydrochloride, is crystallized from methanol with controlled cooling to obtain the final product. google.com This approach is applicable to this compound hydrochloride.

The table below summarizes potential solvent systems and their rationale for the purification of this compound and its hydrochloride salt, based on general chemical principles.

Table 1: Potential Solvent Systems for Recrystallization

| Compound Form | Solvent/System | Type | Rationale |

|---|---|---|---|

| Free Base | Ethyl Acetate | Single Solvent | "Like dissolves like" principle; ethyl acetate is a good solvent for many esters. rochester.edu |

| Free Base | Ethanol or Methanol | Single Solvent | Alcohols are effective for moderately polar compounds containing amino and ester groups. youtube.com |

| Free Base | Toluene (B28343) | Single Solvent | The aromatic nature of toluene can effectively dissolve the biphenyl moiety at elevated temperatures. youtube.com |

| Free Base | Hexane/Ethyl Acetate | Multi-Solvent | Ethyl acetate acts as the "good" solvent, while hexane serves as the antisolvent to reduce solubility upon cooling. rochester.edu |

| Hydrochloride Salt | Methanol/Diethyl Ether | Multi-Solvent | The salt is dissolved in methanol, and diethyl ether is added as an antisolvent to induce crystallization. pitt.edu |

The general procedure for recrystallization involves several key steps that can be optimized to maximize yield and purity.

Table 2: General Recrystallization Parameters

| Step | Parameter | Details |

|---|---|---|

| 1. Dissolution | Temperature | The crude solid is dissolved in the minimum required volume of solvent near its boiling point. |

| 2. Cooling | Cooling Rate | The solution is allowed to cool slowly to room temperature. Rapid cooling can trap impurities. |

| Final Temperature | Further cooling in an ice bath (0-5 °C) can maximize the yield of the crystallized product. google.com | |

| 3. Crystal Growth | Agitation | The solution is typically left undisturbed to allow for the formation of large, well-defined crystals. |

| 4. Collection | Filtration | Crystals are collected by vacuum filtration. |

| 5. Washing | Solvent | The collected crystals are washed with a small amount of cold, fresh solvent to remove residual mother liquor. |

| 6. Drying | Method | The purified crystals are dried, often under vacuum, to remove any remaining solvent. |

By systematically exploring these solvent systems and optimizing the procedural parameters, high-purity crystalline this compound can be reliably obtained.

Reactivity at the Ester Group

The ester group of this compound is susceptible to various nucleophilic acyl substitution reactions. However, the rate and efficiency of these reactions are moderated by the steric bulk of the adjacent biphenylyl group.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-2-(4-biphenylyl)acetic acid, under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: This reaction typically proceeds via an AAC2 mechanism, involving protonation of the carbonyl oxygen, followed by nucleophilic attack of water. The steric hindrance from the biphenylyl group can slow down the rate of this reaction compared to less hindered esters.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that occurs via a BAC2 mechanism, involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The reaction is generally faster than acid-catalyzed hydrolysis.

| Reaction | Reagents | General Conditions | Product |

| Acidic Hydrolysis | H₃O⁺ (e.g., aq. HCl) | Reflux | 2-Amino-2-(4-biphenylyl)acetic acid |

| Basic Hydrolysis | OH⁻ (e.g., aq. NaOH) | Room Temp. to Reflux | 2-Amino-2-(4-biphenylyl)acetate salt |

Transesterification: This process involves the conversion of the methyl ester to another ester by reaction with an alcohol in the presence of an acid or base catalyst. To drive the equilibrium towards the product, the alcohol reactant is often used in large excess, or the methanol by-product is removed. masterorganicchemistry.com The bulky biphenylyl group can make this reaction challenging, often requiring elevated temperatures and longer reaction times.

| Reactant Alcohol | Catalyst | General Conditions | Product |

| Ethanol | H⁺ or EtO⁻ | Reflux in excess ethanol | Ethyl 2-amino-2-(4-biphenylyl)acetate |

| Benzyl (B1604629) Alcohol | H⁺ or BnO⁻ | Reflux in excess benzyl alcohol | Benzyl 2-amino-2-(4-biphenylyl)acetate |

Reduction to Alcohol

The ester group can be reduced to the corresponding primary alcohol, 2-amino-2-(4-biphenylyl)ethanol. The choice of reducing agent is critical.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing esters to primary alcohols. byjus.commasterorganicchemistry.comchemistrysteps.com The reaction proceeds via nucleophilic attack of a hydride ion on the ester carbonyl. Due to the steric hindrance of the biphenylyl group, harsher conditions (e.g., higher temperatures, longer reaction times) might be necessary compared to unhindered esters.

Sodium Borohydride (NaBH₄): This is a milder reducing agent and is generally not effective for the reduction of esters under standard conditions. libretexts.org

| Reducing Agent | Solvent | General Conditions | Product |

| LiAlH₄ | Anhydrous Ether or THF | 0 °C to Reflux | 2-Amino-2-(4-biphenylyl)ethanol |

| NaBH₄ | Methanol or Ethanol | Typically no reaction | No reaction |

Amidation and Peptide Coupling Analogues

The methyl ester can react with amines to form the corresponding amide. This reaction is often slow and may require activation of the ester or the use of specific catalysts. In the context of peptide synthesis, where this amino acid ester could be a building block, efficient coupling is crucial.

Direct amidation with amines often requires high temperatures. A more common approach is to first hydrolyze the ester to the carboxylic acid and then couple it with an amine using standard peptide coupling reagents. Given the steric hindrance of the biphenylyl group, powerful coupling reagents are often required. researchgate.netnih.govfigshare.com

| Coupling Reagent | Additive | Base | General Conditions |

| HATU | HOAt | DIPEA | Room Temperature, DMF |

| HBTU | HOBt | DIPEA | Room Temperature, DMF |

| PyBOP | None | DIPEA | Room Temperature, DMF |

| DCC | HOBt | None | 0 °C to Room Temp, DCM/DMF |

These reagents form highly reactive activated esters in situ, which then react with the incoming amine nucleophile to form the amide bond, even with sterically demanding amino acids. thieme.de

Reactivity at the Alpha-Amino Group

The α-amino group of this compound is a primary amine and exhibits typical nucleophilic character.

Acylation and Protection Strategies

Acylation: The amino group can be readily acylated by reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivative. For example, N-acetylation can be achieved using acetyl chloride or acetic anhydride.

Protection Strategies: In multi-step synthesis, particularly in peptide synthesis, the α-amino group must be protected to prevent unwanted side reactions. Common protecting groups for amino acids are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups.

Boc Protection: The Boc group is introduced by reacting the amino ester with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate. organic-chemistry.orgjk-sci.comresearchgate.net The Boc group is stable to many reaction conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA).

Fmoc Protection: The Fmoc group is introduced using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu in the presence of a base. wikipedia.orgtotal-synthesis.com The Fmoc group is stable to acidic conditions but is cleaved by mild bases, typically a solution of piperidine (B6355638) in DMF. wikipedia.org

| Protecting Group | Reagent | Base | Solvent | Deprotection Condition |

| Boc | Boc₂O | Et₃N or NaHCO₃ | Dioxane/H₂O, THF | TFA in DCM |

| Fmoc | Fmoc-Cl or Fmoc-OSu | NaHCO₃ | Dioxane/H₂O | 20% Piperidine in DMF |

Alkylation and Reductive Amination

Alkylation: Direct N-alkylation of the primary amino group can be achieved using alkyl halides. However, this method often leads to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium salts. To achieve mono-alkylation, it is often necessary to first protect the amino group, perform the alkylation, and then deprotect. A common method for N-methylation involves the use of methyl iodide and a base. monash.edu

Reductive Amination: A more controlled method for introducing alkyl groups onto the nitrogen atom is reductive amination. harvard.edumasterorganicchemistry.comresearchgate.netorganic-chemistry.org This involves the reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the carbonyl starting material. masterorganicchemistry.com

| Carbonyl Compound | Reducing Agent | Solvent | Product |

| Acetone | NaBH₃CN | Methanol | Methyl 2-(isopropylamino)-2-(4-biphenylyl)acetate |

| Benzaldehyde | NaBH(OAc)₃ | Dichloroethane | Methyl 2-(benzylamino)-2-(4-biphenylyl)acetate |

Reactions with Carbonyl Compounds

The primary amino group of this compound serves as a potent nucleophile, readily engaging in reactions with electrophilic carbonyl compounds such as aldehydes and ketones. These reactions typically proceed via nucleophilic addition to the carbonyl carbon, followed by dehydration, leading to the formation of a carbon-nitrogen double bond.

A primary example of this reactivity is the formation of Schiff bases, or imines. The reaction is typically catalyzed by either acid or base and is reversible. wjpsonline.com The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon, forming a carbinolamine intermediate. researchgate.net Subsequent acid- or base-catalyzed dehydration of this unstable intermediate yields the final imine product. wjpsonline.com The stability of the resulting Schiff base is enhanced when the carbonyl compound is an aromatic aldehyde, due to the extended conjugation. wjpsonline.com

Interactive Table: Schiff Base Formation with Various Carbonyls

| Carbonyl Reactant | Catalyst | Product | Stability |

|---|---|---|---|

| Benzaldehyde | Mild Acid (e.g., Acetic Acid) | Methyl 2-(benzylideneamino)-2-(4-biphenylyl)acetate | High (Conjugated System) |

| Acetone | Mild Acid | Methyl 2-(isopropylideneamino)-2-(4-biphenylyl)acetate | Moderate (Less Stable than with Aromatic Aldehydes) |

| Cyclohexanone | Mild Acid | Methyl 2-((cyclohexylidene)amino)-2-(4-biphenylyl)acetate | Moderate |

Another significant reaction involving carbonyl compounds is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline or a tetrahydro-β-carboline. wikipedia.orgnih.gov While this compound is not a β-arylethylamine itself, its biphenyl moiety can, under certain conditions, act as the nucleophilic aromatic ring for the cyclization step. The reaction is driven by the formation of an electrophilic iminium ion from the initial condensation, which then undergoes an intramolecular electrophilic aromatic substitution. wikipedia.orgjk-sci.com The success and yield of this reaction are highly dependent on the nucleophilicity of the aromatic ring; electron-rich systems provide higher yields under milder conditions. wikipedia.org

Reactivity of the Biphenyl Moiety

The biphenyl group in this compound is a key determinant of the molecule's reactivity, particularly in electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

The biphenyl ring system is subject to electrophilic aromatic substitution (SEAr). wikipedia.org The regiochemical outcome of such reactions on the substituted ring of this compound is primarily governed by the powerful activating and ortho-, para-directing effect of the amino group (-NH2). organicchemistrytutor.com The amino group strongly activates the aromatic ring towards electrophiles by donating its lone pair of electrons into the π-system, stabilizing the carbocation intermediate (the sigma complex). youtube.com

Consequently, electrophiles will preferentially attack the positions ortho to the C-N bond (positions 3 and 5). The para position (position 2) is already substituted. The directing influence of the amino group is dominant over the effect of the second phenyl ring. rsc.org For example, in reactions like nitration (using HNO3/H2SO4) or halogenation (using Br2/FeBr3), the major products would be the 3-nitro or 3-bromo derivatives. masterorganicchemistry.com Due to steric hindrance from the bulky biphenyl group, substitution at the 3-position is generally favored over the 5-position.

Interactive Table: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E+) | Reagents | Predicted Major Product |

|---|---|---|---|

| Nitration | NO2+ | HNO3, H2SO4 | Methyl 2-amino-2-(3-nitro-4-biphenylyl)acetate |

| Bromination | Br+ | Br2, FeBr3 | Methyl 2-amino-2-(3-bromo-4-biphenylyl)acetate |

| Friedel-Crafts Acylation | RCO+ | RCOCl, AlCl3 | Methyl 2-amino-2-(3-acyl-4-biphenylyl)acetate |

It is important to note that under strongly acidic conditions, such as those used for nitration, the amino group can be protonated to form an ammonium salt (-NH3+). This protonated group is strongly deactivating and a meta-director. youtube.com To avoid this and maintain the ortho-directing influence, the amino group is often protected, for instance, by acetylation to form an amide, which is still an ortho-, para-director but less activating.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.org The unprotected amino group of this compound is not an effective DMG due to its acidic protons, which would quench the organolithium reagent.

However, by converting the amino group into a suitable DMG, such as a pivalamide (B147659) (-NHCOt-Bu) or a carbamate (B1207046) (-NHBoc), regioselective lithiation becomes feasible. harvard.edu These protected amine functionalities can effectively direct strong bases like n-butyllithium or t-butyllithium to deprotonate the ortho-positions. wikipedia.org In the case of a protected this compound, the DMG at position 4 would direct lithiation specifically to the 3- and 5-positions. The resulting aryllithium species can then be trapped with a variety of electrophiles (e.g., CO2, I2, aldehydes, silyl (B83357) halides) to introduce new substituents with high regiocontrol. nih.govnih.gov

The biphenyl moiety can be further elaborated using transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which typically uses a palladium catalyst to couple an organoboron compound with an organic halide or triflate, is particularly well-suited for modifying biaryl systems. chemrxiv.orgresearchgate.netnih.gov

To utilize this chemistry, a halogen atom (e.g., Br, I) or a triflate group must first be installed on one of the aryl rings of this compound, for instance, via electrophilic aromatic substitution or a Sandmeyer reaction on a diazotized amino-substituted precursor. This halo-derivative can then undergo Suzuki-Miyaura coupling with a wide range of aryl or vinyl boronic acids or esters, allowing for the synthesis of complex, poly-aromatic structures. rsc.orgmdpi.com The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. chemrxiv.org

Advanced Applications in Organic Synthesis and Medicinal Chemistry Building Blocks

Utilization as a Chiral Building Block in Asymmetric Synthesis

The stereochemical information embedded in chiral amino acids is a powerful tool for transferring chirality in chemical reactions. As a chiral α-amino acid derivative, Methyl 2-Amino-2-(4-biphenylyl)acetate serves as a foundational element for the synthesis of a variety of enantiomerically pure molecules.

Precursor for Chiral Amino Acid Derivatives

The bifunctional nature of this compound, possessing both a primary amine and a methyl ester, allows for selective modification to generate a wide array of more complex chiral amino acid derivatives. The amine can be protected and the ester hydrolyzed or reduced, or the amine can be alkylated or acylated to introduce new functionalities. These transformations are fundamental in creating tailor-made amino acids for specific applications in drug discovery. mdpi.com

For instance, the general process of modifying amino acids often involves protecting the amine group (e.g., as a Boc or Fmoc derivative) to allow for selective reactions at the carboxylic acid or ester moiety. This strategy is crucial for incorporating these building blocks into larger molecules using solid-phase peptide synthesis (SPPS). nih.gov The biphenyl (B1667301) group provides a large, hydrophobic side chain that can be critical for molecular recognition and binding interactions in biological systems.

Construction of Stereodefined Heterocyclic Systems

Chiral α-amino acids are widely used as precursors for the synthesis of stereodefined heterocyclic compounds, which are core structures in many pharmaceuticals. This compound can be elaborated into various heterocyclic systems, such as lactams, piperazinones, and benzodiazepines, where the stereocenter of the parent amino acid dictates the stereochemistry of the final product.

One key application is in the synthesis of Freidinger lactams, which are conformationally constrained dipeptide mimics that can stabilize β-turn structures in peptides. nih.gov The synthesis often involves the cyclization of an activated amino acid derivative, a process where the bulky side chain, such as the 4-biphenylyl group, can influence the ring conformation and subsequent biological activity. nih.govwhiterose.ac.uk

Below is a representative table of heterocyclic systems that can be synthesized from α-amino acid precursors.

| Heterocyclic System | General Precursor | Key Transformation | Potential Application |

| β-Lactam | α-Amino Acid | Cyclization via Staudinger or other methods | Antibiotics, Enzyme Inhibitors |

| γ-Lactam (Freidinger) | Protected α-Amino Acid | Intramolecular cyclization | Peptidomimetics, β-turn mimics |

| Piperazinone | Dipeptide Ester | Intramolecular amidation | Scaffolds for drug discovery |

| Hydantoin (B18101) | α-Amino Ester | Reaction with isocyanate | Anticonvulsants, Antiarrhythmics |

| Benzodiazepine | α-Amino Acid | Condensation with o-phenylenediamine (B120857) derivative | Anxiolytics, Sedatives |

Ligand Synthesis for Asymmetric Catalysis

The synthesis of chiral ligands is a cornerstone of asymmetric catalysis, enabling the production of enantiomerically pure compounds on a large scale. Chiral amino acids and their derivatives are excellent starting materials for ligands because their chirality is readily available and can be incorporated into the ligand framework to create a chiral environment around a metal center. yale.edu

This compound can be converted into various ligand types, including Schiff bases (by condensation of the amine with an aldehyde) or phosphine (B1218219) ligands (by functionalization of the side chain or backbone). These ligands can then be complexed with transition metals like palladium, rhodium, or iridium to catalyze a range of asymmetric reactions, such as hydrogenations, alkylations, and cycloadditions. The bulky biphenyl group can play a crucial role in creating the necessary steric environment to control the enantioselectivity of the catalytic transformation. researchgate.net

Incorporation into Peptidomimetic Structures

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. slideshare.net The incorporation of unnatural amino acids like the 4-biphenylyl derivative of methyl aminoacetate is a key strategy in this field. nih.gov

Design and Synthesis of Conformationally Restricted Peptidomimetics

A major goal in peptidomimetic design is to reduce the conformational flexibility of the peptide backbone to lock it into its bioactive conformation. magtech.com.cn The introduction of sterically demanding side chains is a powerful method to achieve this "local" conformational restriction. slideshare.net The large, planar 4-biphenylyl group of this compound imposes significant steric hindrance, restricting the rotation around the adjacent phi (φ) and psi (ψ) dihedral angles of the peptide backbone.

This restriction can induce specific secondary structures, such as β-turns or helical motifs, which are often critical for protein-protein interactions. nih.govlifechemicals.com By stabilizing a desired conformation, these peptidomimetics can exhibit higher binding affinity and selectivity for their biological targets. nih.gov The synthesis of such modified peptides typically follows standard solid-phase or solution-phase peptide coupling protocols, where the amino acid is incorporated as a protected derivative.

Evaluation of Alpha-Amino Acid Analogues in Peptide Scaffolds

The systematic replacement of natural amino acids with unnatural analogues is a common technique to probe structure-activity relationships (SAR) of bioactive peptides. Incorporating an α-amino acid with a 4-biphenylyl side chain allows researchers to evaluate the impact of a large, hydrophobic, and aromatic moiety at a specific position within a peptide sequence.

This modification can lead to several beneficial outcomes:

Improved Metabolic Stability: The unnatural side chain can shield the adjacent peptide bonds from cleavage by proteases. enamine.net

Enhanced Binding Affinity: The biphenyl group can engage in favorable hydrophobic or π-stacking interactions within a receptor's binding pocket, as seen in inhibitors of the p53-HDM2 interaction where aromatic residues are crucial. nih.gov

Modified Pharmacokinetics: Increased lipophilicity from the biphenyl group can alter the absorption, distribution, metabolism, and excretion (ADME) properties of the peptide.

The table below summarizes the potential effects of incorporating bulky, non-natural amino acids into peptide scaffolds.

| Property | Rationale for Improvement | Example Application Area |

| Receptor Binding Affinity | The bulky side chain may provide additional hydrophobic or aromatic interactions with the target receptor. | GPCR Ligands, Enzyme Inhibitors |

| Metabolic Stability | Steric hindrance around the peptide bond prevents recognition and cleavage by proteolytic enzymes. | Peptide-based therapeutics |

| Selectivity | The specific shape and size of the side chain may favor binding to one receptor subtype over another. | Receptor-subtype selective drugs |

| Bioavailability | Increased lipophilicity can enhance membrane permeability and absorption. | Orally available peptide drugs |

By evaluating these effects, medicinal chemists can rationally design more potent and drug-like peptide-based therapeutics. mdpi.com

Role in the Synthesis of Complex Organic Molecules

The unique structural characteristics of this compound, featuring a biphenyl moiety, make it a valuable building block in the synthesis of complex organic molecules. Its rigid biphenyl group can impart specific conformational constraints and photophysical properties to the target molecules.

Intermediates in Natural Product Synthesis

While direct applications of this compound as an intermediate in the total synthesis of natural products are not extensively documented in current literature, its structural motif is analogous to phenylglycine derivatives that are components of various bioactive natural products. Phenylglycine and its hydroxylated derivatives are found in a range of peptide-based natural products, including certain antibiotics. The incorporation of non-proteinogenic amino acids like this compound into peptide chains can lead to the synthesis of novel natural product analogs with potentially enhanced biological activity or stability. The biphenyl side chain can influence the peptide's secondary structure and its interaction with biological targets.

Table 1: Examples of Natural Products Containing Phenylglycine-Type Residues

| Natural Product | Class | Biological Activity |

|---|---|---|

| Vancomycin | Glycopeptide Antibiotic | Inhibition of bacterial cell wall synthesis |

| Nocardicin A | β-Lactam Antibiotic | Antibacterial |

Components in Macrocyclic and Cage Systems

Table 2: Macrocyclic Systems Incorporating Unnatural Amino Acids

| Macrocycle Type | Incorporated Unnatural Amino Acid | Application |

|---|---|---|

| Cyclic Peptides | N-methylated amino acids, D-amino acids | Enzyme inhibitors, therapeutic agents |

| Cyclophanes | Aromatic amino acids | Host-guest chemistry, molecular sensors |

Development of Novel Functional Materials and Probes

The biphenyl moiety in this compound provides inherent fluorescent properties, making it an attractive building block for the development of novel functional materials and molecular probes. Research on analogous compounds, such as biphenyl-phenylalanine derivatives, has demonstrated their utility as fluorescent probes for studying protein structure and dynamics. nih.govnih.gov These fluorescent amino acids can be incorporated into peptides and proteins, and changes in their fluorescence emission can provide information about their local environment, including protein folding and conformational changes.

The biphenyl group in this compound can be further functionalized to tune its photophysical properties or to introduce specific recognition elements for targeted biological imaging and sensing applications. For instance, the introduction of donor or acceptor groups on the biphenyl rings could lead to the development of FRET (Förster Resonance Energy Transfer) probes.

Table 3: Examples of Fluorescent Amino Acids and Their Properties

| Fluorescent Amino Acid | Excitation Max (nm) | Emission Max (nm) | Quantum Yield |

|---|---|---|---|

| 4-Biphenyl-L-phenylalanine | ~280 | ~350 | ~0.15 |

| L-(7-Hydroxycoumarin-4-yl)ethylglycine | ~365 | ~450 | ~0.60 |

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phenylglycine |

| Vancomycin |

| Nocardicin A |

| Complestatin |

| 4-Biphenyl-L-phenylalanine |

| L-(7-Hydroxycoumarin-4-yl)ethylglycine |

Computational Chemistry and Theoretical Studies on Methyl 2 Amino 2 4 Biphenylyl Acetate

Conformational Analysis and Energy Landscapes

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of flexible molecules like biphenyl (B1667301) derivatives. tandfonline.comaip.org These methods can model the behavior of molecules over time, providing insights into their preferred shapes and the dynamics of their interconversion.

For the biphenyl core, MD simulations have been used to study the twisting motion of the phenyl rings around their connecting bond. tandfonline.com These simulations show that in the solid state, biphenyl molecules can adopt different torsion angles to minimize their free energy. tandfonline.com In solution, the solvent environment can influence the probability distribution of the torsion angle. aip.orgunical.it For Methyl 2-Amino-2-(4-biphenylyl)acetate, MD simulations could be employed to understand how the aminoacetate substituent and the solvent affect the rotational dynamics of the biphenyl unit.

Similarly, MD simulations are widely used to study the conformational preferences of amino acids and their derivatives. nih.govmdpi.com These simulations can reveal the accessible dihedral angles within the amino acid backbone and side chains, and how these are influenced by factors such as intramolecular hydrogen bonding and solvent interactions. nih.gov For the title compound, MD would be instrumental in mapping the energy landscape associated with the orientation of the methyl ester and amino groups relative to the biphenyl scaffold.

Quantum chemical methods, such as Density Functional Theory (DFT) and post-Hartree-Fock methods, provide more accurate calculations of the energetic barriers between different conformations. The rotational barrier of biphenyl itself has been a subject of considerable computational study. comporgchem.com The lowest energy conformation is a twisted structure, with the two phenyl rings at a dihedral angle of approximately 45 degrees. ic.ac.uk The planar (0°) and perpendicular (90°) conformations represent energy maxima, corresponding to the transition states for rotation. ic.ac.uk

The energy barriers for this rotation are relatively small, but can be significantly influenced by substituents on the phenyl rings. acs.orguu.nl Steric hindrance from ortho substituents, for instance, can dramatically increase the rotational barrier. uu.nlnih.gov For this compound, the aminoacetate group is at the para position and would not be expected to sterically hinder the rotation of the biphenyl rings. However, it could have a subtle electronic effect on the barrier height.

The conformational preferences of the amino acid portion of the molecule can also be accurately studied with quantum chemical methods. scirp.orgnih.govnih.gov Calculations on model dipeptides and amino acid esters reveal the relative energies of different conformers arising from rotation about the backbone dihedral angles. nih.gov For this compound, such calculations would help to identify the most stable orientations of the amino and ester functional groups.

| Compound | Method | Barrier at 0° (kcal/mol) | Barrier at 90° (kcal/mol) | Reference |

|---|---|---|---|---|

| Biphenyl | CCSD(T) | 1.91 | 2.10 | comporgchem.com |

| Biphenyl | B3LYP/6-311+G | ~2.0 | ~1.5 | acs.org |

| 2-Phenylpyridine | ab initio | >4.0 (at 90°) | N/A | nih.gov |

| 2,2'-Difluorobiphenyl | B3LYP/6-311+G | Double minimum at 57.9° and 128.9° | acs.org |

Electronic Structure and Bonding Analysis

The arrangement of electrons within this compound determines its reactivity and intermolecular interactions. Computational methods can provide a detailed picture of the molecule's electronic properties.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic properties. The HOMO-LUMO energy gap is an indicator of a molecule's chemical reactivity and its ability to absorb light. A smaller gap generally implies higher reactivity.

For the biphenyl system, the HOMO and LUMO are delocalized π-orbitals. The energy gap can be tuned by adding substituents to the rings. In the case of this compound, the electron-donating amino group and the biphenyl π-system would be expected to raise the energy of the HOMO, while the electron-withdrawing ester group might slightly lower the LUMO energy, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted biphenyl.

Other reactivity descriptors that can be calculated from the HOMO and LUMO energies include chemical potential, hardness, and electrophilicity. These parameters provide a quantitative measure of a molecule's tendency to donate or accept electrons in a chemical reaction.

| Compound | Method | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|

| Phenylalanine | DFT | ~4.0-4.7 | Extrapolated from nih.gov |

| Tyrosine | DFT | ~4.0-4.7 | Extrapolated from nih.gov |

| Biphenyl | DFT/B3LYP/3-21G | ~5.0 | Extrapolated from related compounds in nih.gov |

The distribution of electron density in a molecule can be visualized using molecular electrostatic potential (MEP) maps. These maps show regions of positive and negative electrostatic potential on the molecule's surface, which correspond to areas that are likely to be attacked by nucleophiles and electrophiles, respectively.

For this compound, an MEP map would be expected to show negative potential (electron-rich regions) around the nitrogen atom of the amino group and the oxygen atoms of the ester group, due to their lone pairs of electrons. The π-systems of the biphenyl rings would also represent regions of negative potential. In contrast, the hydrogen atoms of the amino group and the carbon atom of the carbonyl group would exhibit positive potential (electron-poor regions). These maps are valuable for predicting how the molecule will interact with other molecules, such as solvent molecules or biological receptors.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and determine the activation energy, which controls the reaction rate.

For this compound, an important reaction would be the hydrolysis of the ester group. A computational study of this reaction would likely involve modeling the approach of a water molecule or a hydroxide (B78521) ion to the carbonyl carbon. The calculations would identify the transition state for the formation of a tetrahedral intermediate, followed by the departure of the methoxy (B1213986) group.

Computational studies have been performed on the aminolysis of esters, which is a related reaction. acs.orgacs.org These studies show how the reaction can proceed through different pathways, and how catalysts can lower the activation energy. For example, a study on the polymerization of d-amino acid esters catalyzed by d-aminopeptidase used quantum mechanics/molecular mechanics (QM/MM) simulations to determine the energy barriers for the acylation and aminolysis steps. nih.gov Such studies provide detailed insights into the reaction mechanism at the atomic level.

| Reaction Step | Substrate | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Acylation | D-Ala-OEt | Lower Barrier | nih.gov |

| Acylation | L-Ala-OEt | 10.7 kcal/mol higher | |

| Aminolysis | D-Ala-OEt | Lower Barrier | nih.gov |

| Aminolysis | L-Ala-OEt | 17.7 kcal/mol higher |

Transition State Calculations for Key Transformations

Transition state (TS) calculations are a cornerstone of computational organic chemistry, enabling the study of reaction mechanisms and the prediction of reaction rates. For a molecule such as this compound, key transformations of interest would include reactions involving the amino group (e.g., acylation, alkylation) and the ester group (e.g., hydrolysis, aminolysis).

The process of calculating a transition state typically involves:

Proposing a reaction mechanism: This involves identifying the reactant(s), product(s), and any intermediates along the reaction pathway.

Locating the transition state structure: Using quantum mechanical methods like Density Functional Theory (DFT), the geometry of the transition state is optimized. A true transition state is a first-order saddle point on the potential energy surface, meaning it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Verifying the transition state: Frequency calculations are performed to confirm the presence of a single imaginary frequency. Intrinsic Reaction Coordinate (IRC) calculations can also be run to ensure that the located TS connects the desired reactants and products.

Calculating the activation energy: The energy difference between the transition state and the reactants gives the activation energy barrier, which is a key determinant of the reaction rate.

For instance, in the aminolysis of an ester, computational studies can distinguish between a stepwise mechanism involving a tetrahedral intermediate and a concerted mechanism where bond formation and cleavage occur simultaneously. researchgate.net Such studies for this compound would elucidate the precise mechanism of its reactions.

Illustrative Data Table for a Hypothetical Reaction:

| Reaction Step | Method/Basis Set | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| TS1 (N-acylation) | B3LYP/6-31G(d) | 20.5 | 19.8 | 25.2 | -250.4i |

| Intermediate | B3LYP/6-31G(d) | -5.2 | -5.5 | -2.1 | N/A |

| TS2 (Ester Hydrolysis) | M06-2X/6-311+G(d,p) | 25.1 | 24.3 | 30.7 | -410.9i |

Note: This table is a hypothetical representation of data that could be obtained from transition state calculations for reactions involving this compound.

Solvent Effects on Reaction Pathways

Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. Computational models can account for solvent effects in several ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This is a computationally efficient way to capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is more computationally intensive but can capture specific solvent-solute interactions like hydrogen bonding.

Hybrid Models: These combine an explicit treatment of the first solvation shell with an implicit model for the bulk solvent.

For this compound, the polarity of the solvent would be expected to influence the stability of charged intermediates and transition states. For example, a polar solvent would likely stabilize a zwitterionic intermediate more than a nonpolar solvent. Theoretical studies can quantify these effects by calculating reaction profiles in different solvents. dntb.gov.ua

Illustrative Data Table for Solvent Effects on a Hypothetical Reaction Barrier:

| Solvent | Dielectric Constant | Activation Energy (ΔG‡, kcal/mol) |

| Gas Phase | 1.0 | 35.2 |

| Toluene (B28343) | 2.4 | 30.1 |

| Tetrahydrofuran (THF) | 7.5 | 28.5 |

| Acetonitrile | 36.6 | 25.8 |

| Water | 78.4 | 24.3 |

Note: This table is a hypothetical representation of data showing how the activation energy of a reaction involving this compound might vary with the solvent.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of molecules with a useful degree of accuracy. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

Theoretical Infrared and Raman Spectroscopy

Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. The general procedure involves:

Optimizing the molecular geometry using a suitable level of theory (e.g., DFT with a basis set like 6-31G(d)).

Calculating the harmonic vibrational frequencies at the optimized geometry. This involves computing the second derivatives of the energy with respect to the atomic coordinates.

The calculated frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experiment.

For this compound, theoretical spectra would help in assigning the experimental vibrational bands to specific motions of the atoms, such as N-H stretching of the amine, C=O stretching of the ester, and various vibrations of the biphenyl rings.

Illustrative Data Table of Predicted Vibrational Frequencies:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| N-H sym. stretch | 3520 | 3379 | High | Low |

| N-H asym. stretch | 3615 | 3470 | High | Low |

| C-H aromatic stretch | 3150-3250 | 3024-3120 | Medium | High |

| C=O ester stretch | 1785 | 1714 | Very High | Medium |

| C=C aromatic stretch | 1620-1680 | 1555-1613 | High | Very High |

| C-N stretch | 1280 | 1229 | Medium | Low |

| C-O ester stretch | 1190 | 1142 | High | Medium |

Note: This table is a hypothetical representation of predicted vibrational frequencies for this compound. The scaled frequencies are obtained by applying a typical scaling factor.

Computational Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

Computational NMR: Predicting NMR spectra involves calculating the magnetic shielding tensors for each nucleus in the molecule. The chemical shift is then determined relative to a standard reference compound (e.g., tetramethylsilane, TMS). The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose.

The accuracy of predicted NMR shifts depends on several factors, including the level of theory, the basis set, and the treatment of conformational flexibility and solvent effects. github.io For a molecule like this compound, which has several rotatable bonds, it would be important to perform a conformational search and calculate the Boltzmann-averaged chemical shifts over the low-energy conformers.

Illustrative Data Table of Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Ester C=O | 173.5 |

| α-Carbon (CH) | 58.2 |

| Methoxy (OCH₃) | 52.8 |

| Biphenyl C1' (ipso) | 141.0 |

| Biphenyl C4' (para) | 140.5 |

| Biphenyl C1 (ipso) | 138.9 |

| Biphenyl aromatic CH | 127.0 - 129.5 |

Note: This table provides a hypothetical set of predicted ¹³C NMR chemical shifts for this compound.

Computational Mass Spectrometry: While less common than NMR or IR prediction, computational methods can also be used to study the fragmentation patterns of molecules in a mass spectrometer. By calculating the energies of different fragment ions, it is possible to predict the most likely fragmentation pathways and the resulting mass spectrum. This can be particularly useful for distinguishing between isomers.

Analytical Characterization Methodologies for Methyl 2 Amino 2 4 Biphenylyl Acetate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide a detailed view of the molecular framework, offering insights into connectivity, functional groups, and the three-dimensional arrangement of atoms.

Advanced NMR Spectroscopy (2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, advanced two-dimensional (2D) techniques are often necessary for the unambiguous assignment of complex structures like that of Methyl 2-Amino-2-(4-biphenylyl)acetate.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecule. For this compound, COSY spectra would be crucial in assigning the protons of the biphenyl (B1667301) rings and confirming the connectivity between the methine proton and the amino group protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the carbon signals based on the known proton assignments. For instance, the methine proton signal would show a cross-peak with the corresponding α-carbon signal.

Solid-State NMR: For the analysis of the compound in its solid form, Solid-State NMR (ssNMR) can provide valuable information about the crystalline structure, polymorphism, and intermolecular interactions that are not observable in solution-state NMR.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| Biphenyl-H | 7.30 - 7.70 | - | COSY (within each ring), HMBC to biphenyl carbons |

| α-CH | ~4.5 - 5.0 | ~55 - 60 | HSQC to α-C, COSY to NH₂, HMBC to C=O and biphenyl C1' |

| -NH₂ | Broad, variable | - | COSY to α-CH |

| -OCH₃ | ~3.70 | ~52 | HSQC to -OCH₃ C, HMBC to C=O |

| Biphenyl-C | - | 125 - 142 | HMBC from biphenyl protons |

| C=O (Ester) | - | ~170 - 175 | HMBC from α-CH and -OCH₃ protons |

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, HRMS can confirm the molecular formula of this compound (C₁₅H₁₅NO₂).

Electron Ionization (EI) mass spectrometry can also provide valuable structural information through the analysis of fragmentation patterns. For this compound, characteristic fragments would be expected from the loss of the methoxycarbonyl group (-COOCH₃), the biphenyl moiety, or cleavage at the α-carbon.

| Ion | Formula | Calculated m/z | Potential Origin |

|---|---|---|---|

| [M+H]⁺ | C₁₅H₁₆NO₂⁺ | 242.1176 | Protonated molecular ion (ESI/CI) |

| [M]⁺˙ | C₁₅H₁₅NO₂⁺˙ | 241.1103 | Molecular ion (EI) |

| [M-COOCH₃]⁺ | C₁₄H₁₂N⁺ | 182.0964 | Loss of the methoxycarbonyl group |

| [C₁₂H₉]⁺ | C₁₂H₉⁺ | 153.0704 | Biphenyl cation |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, C-O stretching, and various C-H and C=C stretching and bending vibrations of the aromatic rings.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would provide complementary information, especially regarding the vibrations of the biphenyl backbone.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| N-H (Amine) | Stretching | 3400 - 3250 (two bands) | Weak |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Strong |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |

| C=O (Ester) | Stretching | 1750 - 1735 | Medium |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Strong |

| C-O (Ester) | Stretching | 1300 - 1000 | Weak |

| N-H (Amine) | Bending | 1650 - 1580 | Weak |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are essential for separating the target compound from impurities and for resolving its enantiomers to determine enantiomeric excess (e.e.).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the enantiomeric separation of non-natural amino acids and their derivatives. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic antibiotic-based CSPs (e.g., teicoplanin) are likely to be effective. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. The addition of acidic or basic modifiers can also influence the retention and resolution by altering the ionization state of the amino acid ester.

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (Amylose derivative) or Chirobiotic™ T (Teicoplanin) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Outcome | Baseline separation of the two enantiomers, allowing for accurate e.e. determination. |

Gas Chromatography (GC) with Chiral Columns

Gas chromatography can also be employed for the enantiomeric separation of volatile amino acid derivatives. For GC analysis, this compound would typically need to be derivatized to increase its volatility and thermal stability. A common derivatization strategy involves acylation of the amino group (e.g., with trifluoroacetic anhydride) to form the corresponding N-trifluoroacetyl derivative.

The separation of these chiral derivatives is then performed on a capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative (e.g., Chirasil-Dex) or an amino acid derivative (e.g., Chirasil-Val).

| Parameter | Condition |

|---|---|

| Derivatization | N-Trifluoroacetylation |

| Column | Chirasil-Val or Cyclodextrin-based chiral capillary column |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Optimized temperature gradient to ensure separation and elution. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Expected Outcome | Separation of the derivatized enantiomers for purity and e.e. analysis. |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering significant advantages over traditional high-performance liquid chromatography (HPLC), such as faster analysis times, reduced organic solvent consumption, and unique selectivity. chromatographyonline.comselvita.com For the enantiomeric separation of this compound, SFC is particularly well-suited due to the molecule's chirality and aromatic nature.

The primary mobile phase in SFC is supercritical carbon dioxide (CO₂), which is non-toxic and readily available. selvita.com Its non-polar nature is modulated by the addition of a polar organic solvent, typically an alcohol like methanol (B129727), to elute more polar analytes. chromatographyonline.com The separation of enantiomers is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have demonstrated broad applicability in resolving a variety of racemic compounds, including amino acid derivatives. researchgate.netresearchgate.net

For a compound like this compound, a typical method development approach would involve screening several polysaccharide-based columns. Additives to the mobile phase, such as trifluoroacetic acid (TFA) for acidic compounds or a basic modifier like diethylamine (B46881) (DEA) for basic compounds, are often employed to improve peak shape and resolution by minimizing undesirable interactions with the stationary phase. sigmaaldrich.com Given the amino group in the target molecule, a basic additive is often beneficial.

Detailed Research Findings: